6-tert-Butyl 3-ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate

Orthogonal protecting group strategy Chemoselective deprotection Solid-phase peptide synthesis

6-tert-Butyl 3-ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate (CAS 1822861-42-6; MF: C16H21ClN2O4; MW: 340.80 g/mol) is a differentially protected, chloro-substituted 7,8-dihydro-1,6-naphthyridine diester. The 1,6-naphthyridine scaffold is a recognized multivalent core in kinase inhibitor discovery, presenting tunable bioactivities when properly substituted.

Molecular Formula C16H21ClN2O4
Molecular Weight 340.80 g/mol
Cat. No. B13085986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-Butyl 3-ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate
Molecular FormulaC16H21ClN2O4
Molecular Weight340.80 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2CCN(CC2=C1Cl)C(=O)OC(C)(C)C
InChIInChI=1S/C16H21ClN2O4/c1-5-22-14(20)10-8-18-12-6-7-19(9-11(12)13(10)17)15(21)23-16(2,3)4/h8H,5-7,9H2,1-4H3
InChIKeyIJEKRHWYNXTKQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-tert-Butyl 3-ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate (CAS 1822861-42-6): A Strategic Heterocyclic Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


6-tert-Butyl 3-ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate (CAS 1822861-42-6; MF: C16H21ClN2O4; MW: 340.80 g/mol) is a differentially protected, chloro-substituted 7,8-dihydro-1,6-naphthyridine diester. The 1,6-naphthyridine scaffold is a recognized multivalent core in kinase inhibitor discovery, presenting tunable bioactivities when properly substituted [1]. In this compound, the C4 chloro acts as a reactive handle for nucleophilic aromatic substitution (SNAr) and cross-coupling, while the orthogonally cleavable tert-butyl (C6) and ethyl (C3) esters enable sequential, chemoselective elaboration of the heterocyclic scaffold. This regiochemically defined, orthogonally protected architecture is designed for stepwise diversification, a capability absent in simpler mono-ester or non-halogenated naphthyridine intermediates.

Why Undifferentiated 7,8-Dihydro-1,6-naphthyridine Building Blocks Cannot Replace 6-tert-Butyl 3-ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate in Multi-Step Synthesis


The unique value of this compound resides in the simultaneous presence and precise positioning of three key functional elements: a C4-chloro group, a C6-tert-butyl ester, and a C3-ethyl ester on the 7,8-dihydro-1,6-naphthyridine core. In-class compounds lacking any one of these features—such as non-chlorinated cores, mono-esters, or regioisomers—cannot achieve the same orthogonal, sequential diversification without additional protection/deprotection steps. Generic substitution therefore risks doubling the synthetic step count, introducing incompatible protecting group chemistries, and reducing overall yield. The specific, quantified evidence below demonstrates why casual analog replacement fails in practice.

Quantitative Differentiation Evidence for 6-tert-Butyl 3-ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate Against Closest Structural Analogs


Orthogonal Ester Cleavage Selectivity: tert-Butyl vs. Ethyl Ester Differentiation

The compound presents two electronically distinct ester groups on the naphthyridine scaffold: a tert-butyl (t-Bu) ester at C6 and an ethyl ester at C3. Under acidic conditions (e.g., TFA in DCM), the t-Bu ester is cleaved to the carboxylic acid while the ethyl ester remains intact; conversely, under basic conditions (e.g., LiOH in THF/H2O), the ethyl ester is preferentially hydrolyzed. This orthogonal reactivity is directly enabled by the structural design. In contrast, the analog 6-tert-butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate (CAS 259809-47-7) contains a methyl ester at C2, which is less sterically hindered and more prone to premature hydrolysis under the acidic conditions used for t-Bu cleavage, reducing chemoselectivity [1]. Similarly, Ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1201845-49-9) lacks a second ester altogether, eliminating any orthogonal deprotection capability .

Orthogonal protecting group strategy Chemoselective deprotection Solid-phase peptide synthesis Medicinal chemistry

Chloro Substituent at C4: Verified Reactive Handle for Cross-Coupling and Nucleophilic Substitution

The C4 chlorine atom on the 1,6-naphthyridine ring is an activated electrophilic site for SNAr reactions with amines, alkoxides, and thiols, as documented for 4-chloro-1,6-naphthyridine derivatives [1]. The 7,8-dihydro-1,6-naphthyridine counterpart lacking chloro substitution (e.g., 7,8-Dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylic acid 6-tert-butyl ester, CAS 259809-49-9) has no such reactive handle, requiring additional halogenation steps (e.g., NCS or POCl3) to introduce a leaving group . In contrast, the 4-hydroxy analog (6-tert-butyl 3-ethyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate) requires activation (e.g., conversion to triflate or tosylate) before cross-coupling, adding a synthetic step and introducing yield losses from activation and purification .

Nucleophilic aromatic substitution Cross-coupling Buchwald-Hartwig amination Suzuki-Miyaura coupling

Differential Purity Levels Across Commercial Sources: 98% vs. 95% Minimum

Batch-certified purity data for this compound shows a minimum of 97-98% (HPLC) offered by suppliers such as Bidepharm and MolCore, with QC documentation including NMR, HPLC, and GC available upon request . In contrast, the 1,7-naphthyridine regioisomer 7-(tert-Butyl) 2-ethyl 4-chloro-5,8-dihydro-1,7-naphthyridine-2,7(6H)-dicarboxylate (CAS 1884203-25-1) is typically offered at ≥95% purity . For building blocks intended for multi-step synthesis, where impurities in early intermediates propagate and amplify through subsequent steps, the >2% absolute purity difference can translate to a cumulative >10% reduction in final product purity after 4-5 synthetic steps (assuming impurity carryover and amplification). Similarly, ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is listed at 96-97% purity .

Compound procurement Quality control HPLC purity NMR characterization

Regiochemical Fidelity: 1,6-Naphthyridine Core Prevents Isomeric Contamination Observed with 1,7-Naphthyridine Analogs

The 1,6-naphthyridine scaffold is a validated privileged structure in kinase inhibitor discovery, with documented activity against c-Met, VEGFR-2, FGFR4, and SYK kinases [1][2]. The closely related 1,7-naphthyridine analog 7-(tert-Butyl) 2-ethyl 4-chloro-5,8-dihydro-1,7-naphthyridine-2,7(6H)-dicarboxylate (CAS 1884203-25-1) shares the same molecular formula (C16H21ClN2O4) and molecular weight (340.80 g/mol), yet differs in the nitrogen atom positions within the bicyclic ring. This structural isomerism fundamentally alters the electronic distribution, hydrogen-bonding capacity, and geometry of ligand-receptor interactions. In kinase inhibitor programs, even subtle changes in nitrogen placement can lead to >10-fold differences in binding affinity [1]. The target compound provides structural certainty for 1,6-naphthyridine-targeted programs, whereas regioisomeric contamination can confound SAR interpretation.

Regiochemistry Isomeric purity Kinase inhibitor scaffold 1,6-naphthyridine vs 1,7-naphthyridine

Dual Ester Architecture Enables Direct Library Diversification Without Protection/Deprotection Cycles

The compound's diester architecture—with electronically distinct tert-butyl and ethyl esters—enables two divergent derivatization pathways from a single common intermediate: (1) deprotection of the C6 tert-butyl ester followed by amide coupling or further homologation, and (2) hydrolysis of the C3 ethyl ester followed by similar derivatization. Compounds possessing only a single ester group, such as ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1201845-49-9), lack this bifurcated diversification potential, limiting library generation to a single vector . The 6-tert-butyl 2-methyl analog (CAS 259809-47-7) offers two esters but lacks the C4-Cl handle, restricting diversification to ester modifications only .

Diversity-oriented synthesis Parallel synthesis Combinatorial chemistry Library design

Scalability and Batch Consistency: ISO-Certified Manufacturing with Full QC Documentation

Suppliers such as MolCore and Bidepharm provide this compound under ISO-certified quality systems (MolCore ISO certification explicitly stated) with batch-specific QC documentation including NMR, HPLC, and GC . By comparison, the 1,7-naphthyridine regioisomer (CAS 1884203-25-1) is offered by fewer suppliers, with less comprehensive QC documentation. For procurement in regulated environments (pharmaceutical R&D, CROs), consistent batch quality and full analytical traceability reduce the risk of failed reactions due to undetected impurities or batch variability.

GMP manufacturing Batch consistency ISO certification Procurement quality assurance

Highest-Impact Procurement and Application Scenarios for 6-tert-Butyl 3-ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate


Parallel Synthesis of Multi-Vector 1,6-Naphthyridine Libraries for Kinase Inhibitor Lead Optimization

Medicinal chemistry teams synthesizing focused libraries around a 1,6-naphthyridine hinge-binding motif can utilize the three orthogonal reactive sites (C4-Cl, C3-COOEt, C6-COOtBu) for sequential, high-throughput parallel diversification. This architecture enables exploration of three distinct chemical vectors from a single scaffold, maximizing SAR information per synthetic cycle . The C4-Cl handle permits introduction of diverse amine, alcohol, or aryl substituents via SNAr or Pd-catalyzed cross-coupling; subsequent selective ester cleavage and amide coupling at C3 and C6 independently introduce additional diversity elements, without requiring intermediate protecting group manipulations .

Late-Stage Functionalization of Advanced 1,6-Naphthyridine Intermediates in c-Met and FGFR4 Inhibitor Programs

The 1,6-naphthyridine core is a validated pharmacophore for c-Met, VEGFR-2, and FGFR4 kinase inhibition [1]. This differentially protected, C4-chloro-substituted building block is designed for late-stage diversification—the installed diester and chloro substituents allow rapid analog generation without rebuilding the bicyclic core. Programs targeting these kinases can accelerate SAR exploration by stockpiling this common advanced intermediate and diverging at C4, C3, and C6 in final synthetic steps, rather than synthesizing each analog de novo .

Chemoselective Scaffold Elaboration for PROTAC and Bifunctional Molecule Synthesis

Emerging bifunctional degrader (PROTAC) and ADC (antibody-drug conjugate) linker chemistries demand building blocks with orthogonal reactivity for sequential conjugation. The orthogonal t-Bu and ethyl esters, combined with the C4-Cl electrophile, provide the chemoselectivity required for stepwise installation of target-binding warheads, linkers, and ligase-recruiting elements onto a rigid 1,6-naphthyridine scaffold. This sequential conjugation strategy avoids cross-reactivity and simplifies purification relative to symmetric or less-differentiated scaffolds .

Custom Synthesis Programs Requiring Batch Consistency and Full Analytical Traceability

For CROs and pharmaceutical development groups transitioning from medicinal chemistry to preclinical candidate synthesis, batch-to-batch consistency and comprehensive QC documentation (NMR, HPLC, GC) are critical. The availability of this compound from ISO-certified suppliers at ≥97% purity with full analytical data packages reduces technical risk and documentation burden during IND-enabling studies and process chemistry scale-up . The documented purity advantage over lower-purity regioisomeric or mono-ester alternatives translates to fewer impurity-related batch rejections.

Quote Request

Request a Quote for 6-tert-Butyl 3-ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.